molecular formula C54H57N9O3Si B12381734 5-HMSiR-Hochest

5-HMSiR-Hochest

Cat. No.: B12381734
M. Wt: 908.2 g/mol
InChI Key: CZWOHSPWHVHDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-HMSiR-Hoechst is a fluorescent dye that is used as a DNA probe. It is composed of Hoechst 33258 and spontaneously blinking far-red hydroxymethyl silicon-rhodamine (HMSiR). This compound is known for its ability to stain living cells and is used in various scientific research applications, particularly in the field of live-cell imaging and nanoscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HMSiR-Hoechst involves the conjugation of Hoechst 33258 with hydroxymethyl silicon-rhodamine (HMSiR). The reaction typically requires the use of organic solvents and specific reaction conditions to ensure the successful formation of the desired product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 5-HMSiR-Hoechst involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product. The compound is then purified and formulated for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

5-HMSiR-Hoechst primarily undergoes binding reactions with DNA. The compound exhibits a significant increase in fluorescence upon binding to DNA, making it an effective probe for live-cell imaging. The binding reaction is highly specific and occurs under physiological conditions .

Common Reagents and Conditions

The binding of 5-HMSiR-Hoechst to DNA typically occurs in aqueous solutions under physiological pH and temperature. Common reagents used in these reactions include buffer solutions to maintain the appropriate pH and ionic strength .

Major Products Formed

The major product formed from the reaction of 5-HMSiR-Hoechst with DNA is a fluorescent DNA-probe complex. This complex exhibits enhanced fluorescence, which is utilized in various imaging techniques .

Mechanism of Action

The mechanism of action of 5-HMSiR-Hoechst involves its binding to the minor groove of DNA. Upon binding, the compound undergoes a conformational change that results in a significant increase in fluorescence. This fluorescence enhancement allows for the visualization of DNA within living cells. The molecular targets of 5-HMSiR-Hoechst are the DNA molecules within the cell, and the pathways involved include the specific binding interactions between the compound and the DNA .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-HMSiR-Hoechst include:

Uniqueness of 5-HMSiR-Hoechst

5-HMSiR-Hoechst is unique due to its combination of Hoechst 33258 and hydroxymethyl silicon-rhodamine, which allows for far-red fluorescence and compatibility with advanced imaging techniques. This makes it particularly useful for live-cell imaging and nanoscopy, where high-resolution and minimal phototoxicity are essential .

Properties

Molecular Formula

C54H57N9O3Si

Molecular Weight

908.2 g/mol

IUPAC Name

3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]ethyl]spiro[3H-2-benzofuran-1,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C54H57N9O3Si/c1-60(2)38-12-18-43-49(31-38)67(6,7)50-32-39(61(3)4)13-19-44(50)54(43)42-17-10-36(28-37(42)33-66-54)53(64)55-22-27-65-41-15-8-34(9-16-41)51-56-45-20-11-35(29-47(45)58-51)52-57-46-21-14-40(30-48(46)59-52)63-25-23-62(5)24-26-63/h8-21,28-32H,22-27,33H2,1-7H3,(H,55,64)(H,56,58)(H,57,59)

InChI Key

CZWOHSPWHVHDHL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)N(C)C)[Si](C1=C9C=CC(=C1)N(C)C)(C)C)OC8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.